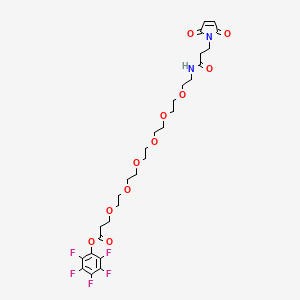

Fmoc-Gly-Gly-Phe-OH

Übersicht

Beschreibung

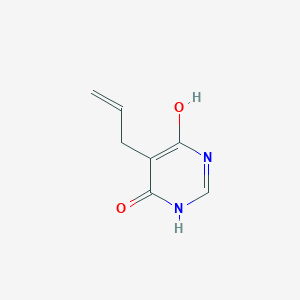

“Fmoc-Gly-Gly-Phe-OH” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc-protected amino acids . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods such as transmission electron microscope (TEM), scanning electron microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is also used in the synthesis of a wide variety of compounds including natural products, glycans, and peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various methods. For example, its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be determined .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Drug Development

The use of Fmoc-protected amino acids, such as Fmoc-Gly-Gly-Phe-OH, is crucial in the synthesis of peptides and proteins, serving as building blocks for more complex structures. For instance, Fmoc-Lys(Pac)-OH has been employed in the preparation of novel semisynthetic insulin analogs, demonstrating the versatility of Fmoc-protected amino acids in producing therapeutic peptides with specific biological activities (Žáková et al., 2007). Similarly, the synthesis of β-Casomorphin using Boc-amino acids and Fmoc-Cl as a coupling agent showcases the efficiency and rapidity of peptide bond formation facilitated by Fmoc chemistry (Babu & Tantry, 2004).

Material Science and Hydrogel Development

Fmoc-protected amino acids have also found applications in material science, particularly in the development of hydrogels. For example, Fmoc-Phe derivatives have been utilized to form hydrogels through self-assembly, indicating the potential of these compounds in creating biomaterials for medical applications (Ryan et al., 2011). These materials can serve as scaffolds for tissue engineering or as matrices for drug delivery systems.

Nanotechnology and Nanomaterials

In the field of nanotechnology, Fmoc-protected amino acids contribute to the synthesis and stabilization of nanomaterials. For instance, Fmoc-Phe-OH hydrogels have been used to prepare and stabilize fluorescent few-atom silver nanoclusters, showcasing the ability of Fmoc-protected amino acids to facilitate the formation of nanoclusters with unique properties (Roy & Banerjee, 2011).

Safety and Hazards

Zukünftige Richtungen

The future directions of “Fmoc-Gly-Gly-Phe-OH” could involve the development of a protecting group that achieves both Fmoc-like mild deprotection and high stability . Additionally, the high turnover number of fluorene formation in aqueous media suggests the applicability of the Epoc group to biological systems .

Wirkmechanismus

Target of Action

Fmoc-Gly-Gly-Phe-OH is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

The this compound compound acts as a cleavable linker in the structure of ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody and then release the drug within the target cell . The cleavable nature of this compound means it can be broken down under certain conditions, allowing for the release of the attached drug .

Biochemical Pathways

The Fmoc group in this compound can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . This process is crucial in the synthesis of ADCs. The compound is also a protease cleavable linker, indicating that it can be cleaved by proteases, a type of enzyme, to release the drug in the target cell .

Result of Action

The primary result of the action of this compound is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a cleavable linker, it allows for the release of the drug within the target cell, leading to the cell’s death .

Action Environment

The action of this compound is influenced by the biochemical environment within the target cells. For instance, the cleavage of the linker and subsequent release of the drug is dependent on the presence of certain enzymes and conditions within the cell . Furthermore, factors such as pH and the presence of certain ions can influence the self-assembly of compounds like this compound .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGUUZVZUIXKQZ-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)

![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)